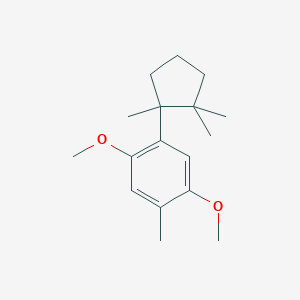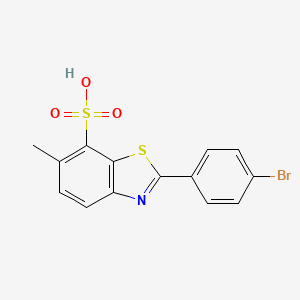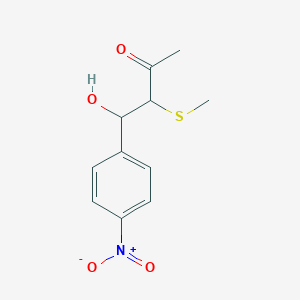![molecular formula C25H28N2O5 B14242825 1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure with multiple functional groups, including a benzyloxy group, a nitrophenyl group, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol typically involves several key steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction using benzyl chloride and a suitable base such as sodium hydroxide.
Nitration: The next step is the nitration of the phenyl ring to introduce the nitro group. This is typically carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Amination: The introduction of the amino group is achieved through a reductive amination reaction. This involves the reaction of the nitro compound with a suitable amine, such as (2R)-1-(4-methoxyphenyl)propan-2-amine, in the presence of a reducing agent like sodium borohydride.
Formation of the Ethanol Group: The final step involves the formation of the ethanol group through a nucleophilic substitution reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production of (this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and methoxy groups, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its multiple functional groups allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, (this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol involves its interaction with specific molecular targets. The benzyloxy and methoxy groups allow it to bind to certain enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The compound’s ability to undergo various chemical reactions allows it to modulate multiple pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino}ethanol
- (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-ethoxyphenyl)propan-2-yl]amino}ethanol
- (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methylphenyl)propan-2-yl]amino}ethanol
Uniqueness
The uniqueness of (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol lies in its combination of functional groups The presence of the benzyloxy, nitro, and methoxy groups allows for a wide range of chemical reactions and biological interactions
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(1R)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C25H28N2O5/c1-18(14-19-8-11-22(31-2)12-9-19)26-16-24(28)21-10-13-25(23(15-21)27(29)30)32-17-20-6-4-3-5-7-20/h3-13,15,18,24,26,28H,14,16-17H2,1-2H3/t18-,24+/m1/s1 |
InChI Key |
RMHXNBJFUYQJMD-KOSHJBKYSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-])O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


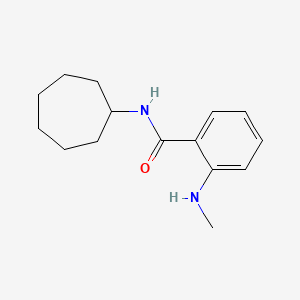
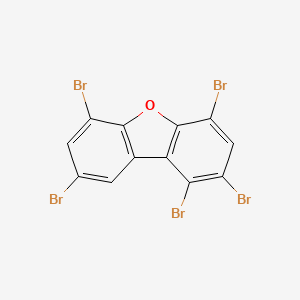


![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
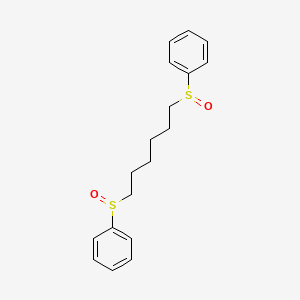
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
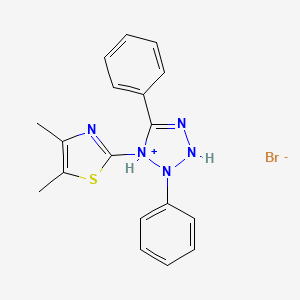
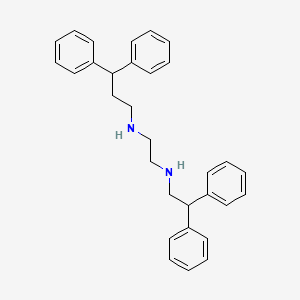
![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)
![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
